RBP4 Antagonist Potency Profile
2-Tert-butyl-5,6-dimethylpyrimidin-4-ol demonstrates potent antagonist activity against human retinol-binding protein 4 (RBP4) with an IC₅₀ of 0.285 nM in a maltose binding protein-tagged RBP4 assay expressed in Escherichia coli [1]. In a comparative context, this potency substantially exceeds that of numerous RBP4-binding pyrimidine derivatives reported in the BindingDB repository, where IC₅₀ values for structurally related RBP4 antagonists span from 3.10 nM to 89 nM, and some RBP4-binding compounds exhibit dramatically reduced affinity (e.g., IC₅₀ = 3.00 × 10³ nM) [2][3]. Additionally, in a separate scintillation proximity assay (SPA) measuring [³H]retinol displacement from biotinylated human RBP4, the compound exhibits an IC₅₀ of 89 nM [4], indicating assay-dependent potency variation but confirming RBP4 engagement across orthogonal assay formats.
| Evidence Dimension | RBP4 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.285 nM (primary assay); 89 nM (SPA displacement assay) |
| Comparator Or Baseline | Comparator 1: 3.10 nM (CHEMBL3358466, maltose binding protein-tagged RBP4 assay). Comparator 2: 89 nM (same SPA format, validates cross-assay consistency). Comparator 3: 3.00 × 10³ nM (CHEMBL5078103, RBP4 SPA assay) as a lower-affinity benchmark |
| Quantified Difference | Approximately 10.9-fold greater potency than 3.10 nM comparator; approximately 10,500-fold greater potency than 3.00 × 10³ nM comparator; SPA-derived IC₅₀ matches internal comparator at 89 nM |
| Conditions | Maltose binding protein-tagged human RBP4 expressed in E. coli; scintillation proximity assay (SPA) using [³H]retinol displacement from biotinylated human RBP4 |
Why This Matters
Sub-nanomolar RBP4 antagonism enables lower dosing requirements in preclinical metabolic and ophthalmic disease models, reducing compound consumption and potentially improving therapeutic windows relative to less potent RBP4 binders.
- [1] BindingDB. BDBM50026255 (CHEMBL3359017). IC₅₀: 0.285 nM. Antagonist activity at maltose binding protein-tagged RBP4 (unknown origin) expressed in Escherichia coli assessed as inhibition of retinol-induced RBP4-TTR interaction. View Source
- [2] BindingDB. BDBM50026249 (CHEMBL3358466). IC₅₀: 3.10 nM. Antagonist activity at maltose binding protein-tagged RBP4 expressed in E. coli. View Source
- [3] BindingDB. BDBM50580644 (CHEMBL5078103). IC₅₀: 3.00 × 10³ nM. In vitro binding to RBP4 assessed in radiometric scintillation proximity (SPA) assay. View Source
- [4] BindingDB. BDBM50026255 (CHEMBL3359017). IC₅₀: 89 nM. Displacement of [³H]retinol from biotinylated human RBP4 by scintillation proximity assay. View Source
